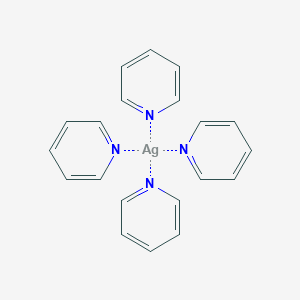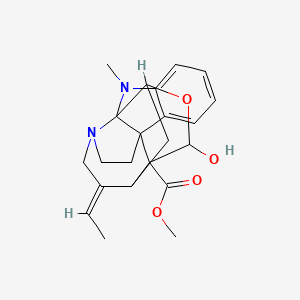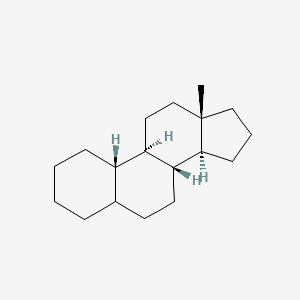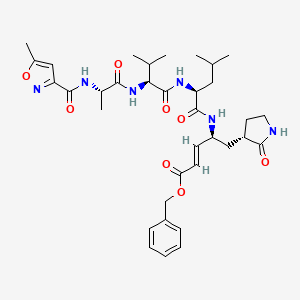
tetrakis(pyridine)silver(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(pyridine)silver(2+) is a silver coordination entity.
Aplicaciones Científicas De Investigación
Oxidative Transformations
Tetrakis(pyridine)silver(II) peroxodisulfate has been identified as a reagent for oxidative transformations. It effectively oxidizes various substances, such as aromatic aldehydes to carboxylic acids, benzylic alcohols to carbonyl compounds, and aromatic thiols to arylsulfonic acids. This reagent also facilitates the conversion of dibenzyl ether and its sulfur analogue to their corresponding ester and thioester, respectively (Firouzabadi, Salehi, & Mohammadpour-Baltork, 1992).
Oxidative Aromatization
Silver salts, including tetrakis(pyridine)silver(II), have been used to promote oxidative aromatization of 1,4-dihydropyridines to their corresponding pyridine derivatives. This process is significant in various scientific branches, including the synthesis of pyridine derivatives and in redox catalysis (Montazerozohori, Karami, Nasr‐Esfahani, & Musavi, 2007).
Complexation Studies
Studies on the complexation of silver ions with various porphines have been conducted. These studies are crucial for developing sensitive spectrophotometric methods for trace silver determination (Ishii, Satoh, & Satoh, 1989).
Nanoparticle Synthesis
Tetrakis(pyridine)silver(II) has been utilized in the preparation of bimetallic Co-Ag and Co-Cu nanoparticles. This method involves the chemical reduction of metal complexes and is significant in the field of nanotechnology (Kahani & Mashhadian, 2016).
Magnetic and Spectral Properties
The magnetic and spectral properties of complexes with pyridine carboxylic acids have been studied. Such studies help understand the behavior and properties of these complexes (Fowles, Matthews, & Walton, 1968).
Supramolecular Coordination Compounds
Research has also focused on the formation of two-dimensional supramolecular coordination compounds of silver(I) with box structures. This research has implications for molecular structure and network formation (Suenaga, Kuroda–Sowa, Maekawa, & Munakata, 1999).
Propiedades
Fórmula molecular |
C20H20AgN4 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
pyridine;silver |
InChI |
InChI=1S/4C5H5N.Ag/c4*1-2-4-6-5-3-1;/h4*1-5H; |
Clave InChI |
PSGGLQPNTOVNKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ag] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester](/img/structure/B1239769.png)
![3-[(Z)-2-(5-chloro-2-hydroxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1239770.png)

![(1R,3S,5R,6S,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239772.png)
![4-[5-[(E)-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid](/img/structure/B1239773.png)




